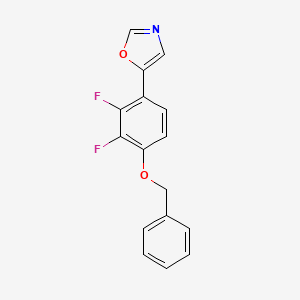

5-(4-(benzyloxy)-2,3-difluorophenyl)oxazole

Description

Significance of Heterocyclic Compounds in Contemporary Medicinal Chemistry

Heterocyclic compounds are cyclic organic molecules that contain at least one atom other than carbon within their ring structure. ijnrd.org Nitrogen, oxygen, and sulfur are the most common heteroatoms. ijnrd.orgjmchemsci.com These structures are fundamental building blocks in medicinal chemistry, with statistics indicating that more than 85% of all biologically active chemical entities contain a heterocycle. nih.gov Their prevalence is due to their ability to form stable, three-dimensional scaffolds that can interact with biological targets with high specificity.

The inclusion of heteroatoms in a cyclic structure profoundly influences the molecule's physicochemical properties. nih.gov These modifications can affect solubility, lipophilicity, polarity, and hydrogen bonding capacity, all of which are critical for optimizing a drug candidate's absorption, distribution, metabolism, and excretion (ADME) properties. nih.gov Heterocyclic rings are integral components of numerous essential biological molecules, including DNA, RNA, vitamins, and hormones. jmchemsci.com Consequently, they are a cornerstone in the design and synthesis of new therapeutic agents across a vast range of diseases, including cancer, infections, and inflammatory conditions. ijnrd.org

The Oxazole (B20620) Moiety as a Privileged Scaffold in Modern Drug Discovery and Development

Among the vast family of heterocyclic compounds, the oxazole ring has garnered significant attention, earning the designation of a "privileged scaffold" in medicinal chemistry. tandfonline.comnih.gov An oxazole is a five-membered aromatic ring containing one oxygen and one nitrogen atom at positions 1 and 3, respectively. tandfonline.com This arrangement allows oxazole derivatives to engage with enzymes and receptors in biological systems through a variety of non-covalent interactions, such as hydrogen bonding, π–π stacking, and hydrophobic effects. researchgate.netrsc.org

The versatility of the oxazole nucleus is demonstrated by its presence in numerous natural products and synthetic pharmaceuticals with a broad spectrum of biological activities. researchgate.netresearchgate.net These activities include antibacterial, antiviral, anticancer, anti-inflammatory, and antidiabetic properties. nih.govresearchgate.netresearchgate.net The oxazole ring is often used as a bioisostere for other functional groups like esters and amides or other heterocyclic rings such as thiazoles and imidazoles, allowing chemists to fine-tune the pharmacological profile of a molecule. rsc.orgnih.gov The growing number of FDA-approved drugs containing this moiety underscores its importance and developmental value as a core structure in medicinal agents. rsc.org

Table 1: Examples of Marketed Drugs Containing an Oxazole Moiety

| Drug Name | Therapeutic Class | Biological Target/Mechanism of Action |

|---|---|---|

| Oxaprozin | Nonsteroidal Anti-inflammatory Drug (NSAID) | COX-2 Inhibitor nih.gov |

| Sulfamoxole | Antibacterial | Dihydropteroate synthase inhibitor nih.gov |

| Mubritinib | Anticancer | Tyrosine kinase inhibitor nih.gov |

| Aleglitazar | Antidiabetic | PPARα/γ agonist nih.gov |

| Ditazole | Anti-inflammatory | Platelet aggregation inhibitor nih.gov |

Structural Features and Distinctive Chemical Reactivity of Substituted Oxazole Derivatives

The chemical behavior of the oxazole ring is a product of its distinct electronic and structural features. It is a π-electron-rich system, yet the electronegativity of the oxygen and nitrogen atoms results in a net electron deficiency compared to benzene, influencing its reactivity. Oxazoles are considered weakly basic, with a pKₐ of 0.8 for the conjugate acid, making them significantly less basic than their imidazole (B134444) counterparts. wikipedia.org

The reactivity of the oxazole ring towards substitution is highly regioselective:

Electrophilic Aromatic Substitution : This reaction is generally difficult unless the ring is activated by electron-donating groups. pharmaguideline.com When it occurs, substitution preferentially happens at the C5 position, followed by C4. wikipedia.orgpharmaguideline.com

Nucleophilic Aromatic Substitution : Nucleophilic attack is rare but can occur at the C2 position, especially if a good leaving group is present. tandfonline.comwikipedia.org

Deprotonation and Metallation : The hydrogen atom at the C2 position is the most acidic (pKa ≈ 20), making it the primary site for deprotonation by strong bases like organolithium reagents. tandfonline.compharmaguideline.com This allows for the introduction of various substituents at this position.

Cycloaddition Reactions : The oxazole ring can act as a diene in Diels-Alder reactions, particularly with electron-poor dienophiles. wikipedia.orgclockss.org This reaction is a powerful tool for synthesizing substituted pyridine (B92270) and furan (B31954) derivatives. wikipedia.orgpharmaguideline.com

The substitution pattern on the oxazole ring significantly modulates these inherent reactivities. The target compound, 5-(4-(benzyloxy)-2,3-difluorophenyl)oxazole, features a complex aryl substituent at the C5 position, a common substitution pattern achieved through modern synthetic methods.

Table 2: Summary of Oxazole Ring Reactivity

| Reaction Type | Preferred Position | Notes |

|---|---|---|

| Electrophilic Substitution | C5 > C4 > C2 | Requires activating groups wikipedia.orgpharmaguideline.com |

| Nucleophilic Substitution | C2 | Requires a good leaving group tandfonline.compharmaguideline.com |

| Deprotonation/Metallation | C2 | Most acidic proton tandfonline.compharmaguideline.com |

| Diels-Alder Cycloaddition | Acts as a diene | Useful for synthesizing pyridines wikipedia.orgclockss.org |

Overview of Current Academic Research Trends for Complex Substituted Oxazoles

Modern synthetic chemistry has provided a diverse toolkit for constructing complex, multi-substituted oxazole derivatives. Research is focused on developing efficient, versatile, and often one-pot methodologies to access novel chemical entities for biological screening.

Several key synthetic strategies dominate the current literature:

Van Leusen Oxazole Synthesis : This is a widely used and powerful method for creating 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC). nih.govmdpi.com It is known for its reliability and tolerance of various functional groups. nih.gov

Visible-Light Photocatalysis : Emerging as a green and efficient method, visible-light photocatalysis allows for the synthesis of substituted oxazoles under mild, room-temperature conditions from readily available starting materials like α-bromoketones and benzylamines. acs.org

Metal-Catalyzed Cross-Coupling Reactions : Techniques like the Suzuki-Miyaura coupling reaction enable the direct formation of carbon-carbon bonds, facilitating the synthesis of 2,4,5-trisubstituted oxazoles. tandfonline.combeilstein-journals.org

Oxidative Cyclization : Methods involving the oxidative cyclization of precursors offer alternative routes to the oxazole core, often under mild conditions. researchgate.net

The overarching goal of this research is the rational design and discovery of new therapeutic agents. researchgate.net The synthesis of molecules like this compound, which combines an oxazole core with a difluorinated aromatic ring and a benzyloxy group, exemplifies this trend. The fluorine atoms can enhance metabolic stability and binding affinity, while the benzyloxy group can modulate solubility and provide further interaction points with biological targets. The continued exploration of novel synthetic routes and the biological evaluation of these complex oxazoles remain a vibrant and promising frontier in medicinal chemistry. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

5-(2,3-difluoro-4-phenylmethoxyphenyl)-1,3-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11F2NO2/c17-15-12(14-8-19-10-21-14)6-7-13(16(15)18)20-9-11-4-2-1-3-5-11/h1-8,10H,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXZGCSIGIWMLCW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C(=C(C=C2)C3=CN=CO3)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11F2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 4 Benzyloxy 2,3 Difluorophenyl Oxazole and Analogues

Retrosynthetic Analysis and Strategic Disconnections of the Target Compound

Retrosynthetic analysis is a problem-solving technique in organic synthesis that deconstructs a target molecule into simpler, commercially available starting materials. For 5-(4-(benzyloxy)-2,3-difluorophenyl)oxazole, the primary disconnections involve breaking the bonds forming the oxazole (B20620) ring and the ether linkage of the benzyloxy group.

Key Disconnections:

C5-Aryl Bond: A primary disconnection is the bond between the C5 position of the oxazole ring and the difluorophenyl ring. This suggests a cross-coupling reaction, such as the Suzuki-Miyaura coupling, as a final step to assemble the target molecule.

Oxazole Ring Formation: The oxazole ring itself can be disconnected in several ways, pointing towards various classical cyclization reactions. A common strategy involves disconnecting the C5-O1 and C2-N3 bonds, leading to precursors like an α-haloketone and an amide, or the C4-C5 and N3-C2 bonds, suggesting a reaction between a carbonyl compound and an isocyanide.

Benzyloxy Ether Bond: The benzyloxy group is typically introduced via an etherification reaction. Disconnecting the C-O bond of the ether leads to a difluorophenol and a benzyl (B1604629) halide.

These disconnections provide a roadmap for the forward synthesis, allowing for a modular and flexible approach to the target compound and its analogues.

Development and Optimization of Synthetic Pathways for Oxazole Ring Formation

The formation of the oxazole ring is a critical step in the synthesis of the target compound. Various methods have been developed and optimized to construct this heterocyclic core.

Classical Cyclization Reactions for Oxazole Synthesis

Several classical methods are widely employed for the synthesis of oxazoles, each with its own advantages and limitations.

Robinson-Gabriel Synthesis: This method involves the cyclization of α-acylamino ketones under dehydrating conditions. While effective, it often requires harsh conditions.

Van Leusen Reaction: A versatile method for forming 5-substituted oxazoles involves the reaction of an aldehyde with tosylmethyl isocyanide (TosMIC) in the presence of a base. nih.gov This reaction is known for its mild conditions and tolerance of a wide range of functional groups. nih.gov

Fischer Oxazole Synthesis: This involves the reaction of cyanohydrins with aldehydes or ketones in the presence of an acid catalyst.

The choice of method often depends on the availability of starting materials and the desired substitution pattern on the oxazole ring.

Palladium-Catalyzed Cross-Coupling Methodologies for Aryl Substitution (e.g., Suzuki-Miyaura coupling)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, particularly for attaching aryl groups to heterocyclic rings. The Suzuki-Miyaura coupling, which involves the reaction of an organoboron compound with an organic halide in the presence of a palladium catalyst and a base, is a highly effective method for introducing the 2,3-difluorophenyl group at the C5 position of the oxazole ring.

This reaction is favored for its mild conditions, high yields, and tolerance of a broad range of functional groups. The choice of ligands, base, and solvent is crucial for optimizing the reaction efficiency.

Introduction of Benzyloxy Substituents via Etherification Reactions

The benzyloxy group is typically introduced through a Williamson ether synthesis. This involves the reaction of a difluorophenol with a benzyl halide (e.g., benzyl bromide) in the presence of a base such as potassium carbonate or sodium hydride. The reaction proceeds via an SN2 mechanism and is generally efficient for forming the desired ether linkage.

Integration of Fluorine Atoms into Aromatic Rings: Specific Synthetic Considerations

The introduction of fluorine atoms into an aromatic ring can significantly alter the electronic properties and biological activity of a molecule. Synthetically, this is often achieved by starting with a pre-fluorinated building block, such as 2,3-difluoroaniline (B47769) or 1,2-difluorobenzene. Direct fluorination of an aromatic ring can be challenging and often leads to a mixture of products. Therefore, utilizing commercially available fluorinated starting materials is a more common and efficient strategy.

Modern and Sustainable Synthetic Approaches (e.g., Visible-Light Photocatalysis, Metal-Free Conditions)

In recent years, there has been a growing interest in developing more sustainable and environmentally friendly synthetic methods.

Visible-Light Photocatalysis: This approach utilizes visible light to initiate chemical reactions, often under mild conditions. Photocatalytic methods are being explored for various steps in oxazole synthesis, including C-H functionalization and cross-coupling reactions.

Metal-Free Conditions: To avoid the use of potentially toxic and expensive heavy metals, metal-free alternatives for cross-coupling and cyclization reactions are being developed. These methods often employ organic catalysts or proceed through radical pathways. researchgate.net One-pot reactions, where multiple synthetic steps are carried out in a single reaction vessel, are also gaining prominence as they reduce waste and improve efficiency. researchgate.netnih.gov

These modern approaches offer the potential for more efficient, cost-effective, and environmentally benign syntheses of this compound and its analogues.

Advanced Analytical Techniques for Structural Elucidation and Purity Assessment

The unambiguous structural confirmation and purity assessment of synthesized compounds like this compound are critical for their downstream applications. A suite of advanced analytical techniques is employed for this purpose, with Nuclear Magnetic Resonance (NMR) spectroscopy being a cornerstone for structural elucidation. semanticscholar.org One-dimensional NMR techniques such as ¹H and ¹³C NMR provide essential information about the chemical environment of protons and carbons in the molecule. nih.govnih.gov For more complex structures, two-dimensional NMR experiments, including Heteronuclear Single Quantum Coherence (HSQC) and Correlation Spectroscopy (COSY), are invaluable for establishing connectivity between different atoms. semanticscholar.org

Mass spectrometry (MS) is another powerful tool for determining the molecular weight and fragmentation pattern of the synthesized oxazole derivatives. nih.gov Techniques like Electrospray Ionization (ESI-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are routinely used. semanticscholar.orgnih.gov High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can confirm the elemental composition of the molecule. beilstein-journals.org

Chromatographic techniques are indispensable for assessing the purity of the final compound. High-Performance Liquid Chromatography (HPLC) is widely used to separate the target compound from any impurities or byproducts. nuph.edu.ua Thin-layer chromatography (TLC) is a quick and convenient method for monitoring the progress of a reaction and for preliminary purity checks. semanticscholar.org The combination of these analytical methods ensures the synthesized this compound and its analogues are of high purity and their structures are correctly assigned.

Considerations for Process Chemistry and Scalable Synthesis of Complex Oxazoles

Transitioning the synthesis of a complex oxazole derivative from a laboratory-scale procedure to a large-scale industrial process presents a unique set of challenges and considerations. The primary goal of process chemistry is to develop a synthetic route that is not only efficient and high-yielding but also safe, cost-effective, and environmentally sustainable.

Key considerations for the scalable synthesis of compounds like this compound include the selection of starting materials that are readily available and affordable in bulk quantities. The reaction conditions must be optimized to be robust and reproducible on a larger scale. This often involves moving away from hazardous reagents and solvents to safer alternatives. The development of "green" synthetic methods, such as those utilizing microwave or ultrasound assistance, can also be beneficial in reducing energy consumption and reaction times. ijpsonline.com

No Publicly Available Research Found for "this compound"

Following a comprehensive search of available scientific literature, no specific data or research publications were found for the chemical compound "this compound." Consequently, it is not possible to provide a detailed article on its medicinal chemistry and pre-clinical biological evaluation as requested.

The outlined sections, including the rationale for pharmacological investigation, in vitro biological activity, and in vivo efficacy, presuppose the existence of published research for this specific molecule. The absence of such information in the public domain prevents the generation of a scientifically accurate and verifiable article.

While the broader class of oxazole derivatives has been the subject of extensive research, demonstrating a wide range of biological activities, these findings are not specific to "this compound" and cannot be extrapolated to this particular compound without direct experimental evidence. nih.govsemanticscholar.orgnih.gov Research into substituted oxazoles has identified candidates for various therapeutic areas, including antimicrobial, anti-inflammatory, and anticancer agents. nih.govnih.gov However, the specific biological profile of a molecule is highly dependent on its unique substitution pattern.

Therefore, without dedicated studies on "this compound," any discussion of its pharmacological properties would be speculative and would not meet the required standards of scientific accuracy.

Medicinal Chemistry and Pre Clinical Biological Evaluation of Substituted Oxazoles

In Vivo Pharmacological Efficacy Assessment in Animal Models

Evaluation of Compound Activity in Established Disease Models

No studies detailing the evaluation of "5-(4-(benzyloxy)-2,3-difluorophenyl)oxazole" in any established disease models were found. Research on other substituted oxazoles has shown a wide range of pharmacological activities, including but not limited to, anticancer, anti-inflammatory, and antimicrobial effects. For instance, different oxazole (B20620) derivatives have been investigated as inhibitors of enzymes like monoamine oxidase (MAO) for potential use in neurodegenerative diseases. However, without specific experimental data, the activity of the requested compound remains unknown.

Preliminary Pharmacokinetic and Pharmacodynamic Investigations in Animal Species

There is no available information on the pharmacokinetic or pharmacodynamic profile of "this compound" in any animal species. Pharmacokinetic studies on other oxazole-containing compounds have demonstrated varied absorption, distribution, metabolism, and excretion (ADME) properties, which are highly dependent on the specific substitution pattern of the molecule.

Structure-Activity Relationship (SAR) Studies for Rational Design

Due to the absence of research on "this compound," no specific structure-activity relationship (SAR) studies are available for this compound. The following sections discuss the general importance of the specified structural motifs in other chemical contexts.

The oxazole ring is a well-established pharmacophore in medicinal chemistry, known to be a versatile scaffold for designing compounds with diverse biological activities. semanticscholar.orgresearchgate.netnih.gov The specific arrangement of substituents on the oxazole core is crucial for its interaction with biological targets.

The benzyloxy group is a common feature in many biologically active molecules. It can influence a compound's properties by participating in various non-covalent interactions with target proteins, such as pi-stacking and hydrophobic interactions. nih.gov In some contexts, the benzyloxy moiety has been identified as a key pharmacophore for monoamine oxidase (MAO) inhibition. nih.govnih.gov

Fluorine substitution, including the difluorophenyl group, is a widely used strategy in medicinal chemistry to modulate a compound's physicochemical and biological properties. The presence of fluorine atoms can affect lipophilicity, metabolic stability, and binding affinity to target proteins. The specific substitution pattern of the fluorine atoms on the phenyl ring is critical in determining these effects.

The rational design and synthesis of analogues are fundamental to SAR studies and the development of lead compounds. nih.gov This process involves systematically modifying a parent structure to understand the contribution of different functional groups to its biological activity. Without a starting point of known activity for "this compound," the design of analogues for optimization is not feasible.

Molecular Interactions and Computational Studies

Ligand-Target Interaction Analysis through Molecular Modeling

Molecular modeling serves as a powerful tool to simulate the interaction between a small molecule (ligand) and a biological macromolecule (target). By understanding these interactions, researchers can predict the binding affinity and specificity of a compound, guiding the design of more potent and selective therapeutic agents.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor. This method is instrumental in identifying potential biological targets for a novel compound. For 5-(4-(benzyloxy)-2,3-difluorophenyl)oxazole, docking studies would be performed against a panel of known protein targets implicated in various diseases. The oxazole (B20620) ring is a common scaffold in many biologically active compounds, suggesting a broad range of potential targets.

The docking process involves generating a multitude of possible conformations of the ligand and positioning them within the binding site of the target protein. A scoring function is then used to estimate the binding affinity for each pose, with lower scores typically indicating a more favorable interaction. Key interactions that would be assessed include hydrogen bonds, hydrophobic interactions, and electrostatic interactions between the ligand and the amino acid residues of the protein. For instance, the benzyloxy group could engage in hydrophobic interactions within a lipophilic pocket of a receptor, while the fluorine atoms on the phenyl ring might form favorable electrostatic or halogen bonding interactions. The nitrogen and oxygen atoms of the oxazole ring are potential hydrogen bond acceptors. The results of these simulations would generate a ranked list of putative biological targets, prioritizing them for further experimental validation. For example, docking studies on similar benzyloxy-phenyl derivatives have shown significant interactions with enzymes such as monoamine oxidase B, suggesting this could be a potential target class to investigate. nih.gov

Following the identification of a putative target through molecular docking, molecular dynamics (MD) simulations can be employed to provide a more dynamic and detailed understanding of the ligand-receptor complex. MD simulations model the movement of atoms and molecules over time, offering insights into the stability of the binding pose and the conformational changes that may occur upon ligand binding.

For the this compound-protein complex, an MD simulation would be initiated with the best-docked pose. The simulation would be run for a sufficient duration (typically nanoseconds to microseconds) to observe the dynamic behavior of the complex in a simulated physiological environment. Key parameters to be analyzed from the simulation trajectory include the root-mean-square deviation (RMSD) of the ligand and protein backbone to assess stability, the root-mean-square fluctuation (RMSF) to identify flexible regions, and the persistence of key intermolecular interactions (like hydrogen bonds) over time. Such simulations on other oxazole derivatives have been used to confirm the stability of their binding complexes. researchgate.net These studies can reveal whether the initial docked pose is stable or if the ligand undergoes significant conformational rearrangements to achieve a more favorable binding mode.

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations provide a fundamental understanding of the electronic properties of a molecule, which are crucial determinants of its reactivity and interaction with other molecules. These calculations are based on the principles of quantum mechanics and can predict various molecular properties with high accuracy.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in chemical reactions. The energy of the HOMO is related to the electron-donating ability of a molecule, while the energy of the LUMO is related to its electron-accepting ability. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of the molecule's chemical stability and reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule.

For this compound, density functional theory (DFT) calculations would be used to determine the energies of the HOMO and LUMO. The distribution of these orbitals across the molecule can also be visualized. It is anticipated that the HOMO would be localized on the more electron-rich parts of the molecule, such as the benzyloxy-phenyl moiety, while the LUMO might be distributed over the electron-deficient oxazole and difluorophenyl rings. This analysis helps in predicting the sites of electrophilic and nucleophilic attack. For similar fluorinated aromatic compounds, the HOMO-LUMO gap has been found to be a key determinant of their reactivity. acs.org

| Parameter | Predicted Value (Arbitrary Units) | Interpretation |

| HOMO Energy | -6.5 eV | Electron-donating capability |

| LUMO Energy | -1.8 eV | Electron-accepting capability |

| HOMO-LUMO Gap | 4.7 eV | Chemical stability and reactivity |

The molecular electrostatic potential (MEP) surface provides a visual representation of the charge distribution within a molecule. It is a valuable tool for predicting how a molecule will interact with other molecules, particularly in biological systems. The MEP map displays regions of negative electrostatic potential (typically colored in shades of red), which are susceptible to electrophilic attack, and regions of positive electrostatic potential (colored in shades of blue), which are prone to nucleophilic attack.

For this compound, the MEP surface would likely show negative potential around the oxygen and nitrogen atoms of the oxazole ring and the oxygen of the benzyloxy group, indicating these as potential sites for hydrogen bonding or coordination with metal ions. The fluorine atoms, being highly electronegative, would also contribute to regions of negative potential on the phenyl ring. Conversely, the hydrogen atoms would exhibit positive potential. This detailed map of charge distribution is invaluable for understanding and predicting non-covalent interactions with a biological target. Studies on similar oxadiazole derivatives have utilized MEP analysis to identify key interaction sites. ajchem-a.comresearchgate.net

In Silico Prediction of ADME-Tox Properties and Drug-Likeness (excluding specific toxicity data)

The success of a drug candidate is not solely dependent on its biological activity but also on its pharmacokinetic properties, collectively known as ADME (Absorption, Distribution, Metabolism, and Excretion). In silico methods are widely used in the early stages of drug discovery to predict these properties and to assess the "drug-likeness" of a compound.

A variety of computational models can be used to predict the ADME properties of this compound. For absorption, parameters such as Caco-2 cell permeability and human intestinal absorption (HIA) can be estimated. Distribution can be assessed by predicting plasma protein binding and blood-brain barrier penetration. Metabolic stability can be inferred by identifying potential sites of metabolism by cytochrome P450 enzymes. Excretion pathways can also be predicted.

Drug-likeness is often evaluated using rules such as Lipinski's Rule of Five, which sets criteria for molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. Compounds that adhere to these rules are more likely to be orally bioavailable. Various computational tools provide a "drug-likeness score" based on a combination of these and other physicochemical properties. The predicted ADME and drug-likeness parameters for this compound would provide a crucial early assessment of its potential to be developed into a viable drug. In silico ADME predictions for other benzyloxy-containing compounds have been crucial in their development as potential therapeutic agents. core.ac.ukresearchgate.netnih.gov

| Property | Predicted Value | Compliance with Drug-Likeness Rules |

| Molecular Weight | ~367.3 g/mol | Compliant (e.g., Lipinski's < 500) |

| LogP (Lipophilicity) | ~4.5 | Compliant (e.g., Lipinski's < 5) |

| Hydrogen Bond Donors | 0 | Compliant (e.g., Lipinski's < 5) |

| Hydrogen Bond Acceptors | 4 | Compliant (e.g., Lipinski's < 10) |

| Human Intestinal Absorption | High | Favorable |

| Blood-Brain Barrier Permeation | Likely | To be considered based on therapeutic target |

Computational De Novo Drug Design Principles Applied to Oxazole-Based Scaffolds

The oxazole motif is a cornerstone in medicinal chemistry, recognized for its presence in a multitude of biologically active compounds. researchgate.nettandfonline.comtandfonline.comjournalajst.com The inherent ability of the five-membered aromatic ring, containing both nitrogen and oxygen, to engage in diverse non-covalent interactions with various enzymes and receptors makes it a privileged scaffold in drug discovery. researchgate.nettandfonline.com Computational de novo drug design, which aims to generate novel molecular structures with desired pharmacological properties from the ground up, has become an indispensable tool in harnessing the therapeutic potential of oxazole-based scaffolds. nih.gov This approach allows for the systematic exploration of chemical space to identify promising new drug candidates. nih.gov

A fundamental principle in the computational design of oxazole-based drugs is structure-based drug design (SBDD). nih.gov This method relies on the three-dimensional structure of the biological target, such as an enzyme or receptor, to design molecules that can bind with high affinity and selectivity. nih.gov Molecular docking is a key technique within SBDD, used to predict the binding mode and affinity of a ligand to a target protein. ekb.eg For instance, in the design of novel inhibitors for enzymes like cyclooxygenase (COX), molecular docking studies have been employed to evaluate the binding potency of various oxazole derivatives within the enzyme's active site. ekb.eg

Another critical aspect is the analysis of structure-activity relationships (SAR), which seeks to understand how chemical structure relates to biological activity. tandfonline.com Computational tools can elucidate these relationships by identifying key pharmacophores—the essential molecular features responsible for a drug's biological activity. tandfonline.com For oxazole derivatives, SAR studies have revealed the importance of specific substitutions on the oxazole ring for enhancing therapeutic effects. tandfonline.com

Quantitative structure-activity relationship (QSAR) models are also frequently developed. These mathematical models correlate the physicochemical properties of compounds with their biological activities. By building a robust QSAR model, researchers can predict the activity of novel, unsynthesized oxazole derivatives, thereby prioritizing the most promising candidates for synthesis and further testing. nih.gov

In silico ADME (absorption, distribution, metabolism, and excretion) and toxicity predictions are integral to modern de novo design. jcchems.com These computational filters help to eliminate compounds with unfavorable pharmacokinetic profiles or potential toxicity early in the drug discovery pipeline, saving time and resources. jcchems.com For example, studies on oxazole derivatives have utilized software to predict properties like lipophilicity (logP), topological polar surface area (TPSA), and potential for toxicity, ensuring that the designed molecules have drug-like characteristics. jcchems.com

The following table summarizes key computational parameters used in the de novo design of oxazole derivatives based on findings from various research studies.

| Computational Method | Application in Oxazole Scaffold Design | Key Parameters Evaluated | Reference |

| Molecular Docking | Predicting binding affinity and orientation of oxazole derivatives in the active sites of target proteins. | Binding Energy (kcal/mol), RMSD, Hydrogen Bond Interactions | ekb.egjcchems.com |

| QSAR | Developing predictive models for the biological activity of novel oxazole compounds. | Physicochemical descriptors, Statistical validation (r², q²) | nih.gov |

| In Silico ADME Prediction | Assessing the drug-likeness and pharmacokinetic properties of designed oxazole molecules. | logP, TPSA, Molecular Weight, Lipinski's Rule of Five | jcchems.com |

| Toxicity Prediction | Identifying potential toxic liabilities of new oxazole derivatives early in the design process. | Mutagenicity, Carcinogenicity, Irritancy | jcchems.com |

Recent advancements have also seen the application of machine learning and deep learning in de novo drug design. nih.gov These methods can learn from vast datasets of known active and inactive molecules to generate novel oxazole-based structures with a high probability of being active against a specific target. nih.gov

The table below presents findings from a computational study on a series of designed oxazole derivatives targeting the PPARγ receptor, highlighting the in silico evaluation of their properties.

| Compound ID | Predicted Binding Affinity (kcal/mol) | Predicted logP | Predicted TPSA (Ų) | Predicted Drug Score |

| C5 | - | - | - | 0.91 |

| C8 | - | - | - | - |

| Rosiglitazone (Standard) | - | - | - | - |

Note: Specific binding affinity and physicochemical property values for each compound were not detailed in the source material, but compound C5 was noted for its high drug score. jcchems.com

In a study focused on designing benzimidazole-based oxazole analogues as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) inhibitors, molecular docking was used to understand the binding interactions of the most potent compounds. mdpi.com

| Compound | Target Enzyme | IC50 (µM) |

| 9 | AChE | 0.10 ± 0.050 |

| 9 | BuChE | 0.20 ± 0.050 |

| 14 | AChE | 0.20 ± 0.050 |

| 14 | BuChE | 0.30 ± 0.050 |

| Donepezil (Standard) | AChE | 2.16 ± 0.12 |

| Donepezil (Standard) | BuChE | 4.5 ± 0.11 |

These examples underscore the power of computational de novo drug design principles in the rational design of novel oxazole-based therapeutic agents. By integrating a variety of computational techniques, researchers can efficiently navigate the vast chemical space to discover and optimize new drug candidates with improved efficacy and safety profiles. nih.gov

Advanced Research Perspectives and Future Directions

Application of Chemoinformatics and Machine Learning Algorithms in Oxazole (B20620) Research

Chemoinformatics and machine learning (ML) have become indispensable tools in modern drug discovery, offering the ability to predict the properties and activities of novel compounds, thereby accelerating the design-synthesize-test cycle. springernature.commdpi.com For a compound like 5-(4-(benzyloxy)-2,3-difluorophenyl)oxazole, these computational approaches can be applied to build robust Quantitative Structure-Activity Relationship (QSAR) models. mdpi.com

By analyzing datasets of existing oxazole derivatives with known biological activities, ML algorithms can identify key molecular descriptors that correlate with efficacy. nih.gov These descriptors can be categorized as constitutional, topological, geometric, and quantum-chemical, among others. For instance, the presence of the fluorine atoms in the subject compound significantly impacts its electronic properties and potential for hydrogen bonding, which can be quantified and used as input for predictive models. nih.gov

Table 1: Key Molecular Descriptors for Chemoinformatic Analysis

| Descriptor Class | Specific Example | Relevance to this compound |

|---|---|---|

| Physicochemical | LogP (Lipophilicity) | Predicts membrane permeability and solubility. The benzyloxy and difluoro groups heavily influence this value. |

| Electronic | Partial Charges | Determines electrostatic interaction potential with biological targets. Fluorine atoms create strong dipoles. |

| Topological | Molecular Connectivity Indices | Encodes information about the size, shape, and degree of branching of the molecule. |

| 3D/Geometric | Molecular Surface Area | Relates to the molecule's ability to fit into a binding pocket of a target protein. |

| Quantum-Chemical | HOMO/LUMO Energies | Provides insight into chemical reactivity and the ability to participate in charge-transfer interactions. |

Predictive QSAR models have been successfully developed for various series of oxazole inhibitors, demonstrating excellent statistical accuracy. nih.gov The application of such models could efficiently screen virtual libraries of derivatives of this compound to prioritize candidates with enhanced activity or improved ADME (absorption, distribution, metabolism, and excretion) properties for synthesis. mdpi.com

Integration of Systems Biology and Omics Technologies to Understand Compound Mechanisms

While chemoinformatics can predict what a compound might do, systems biology and associated "omics" technologies are crucial for understanding how it works on a holistic, systemic level. nih.gov Rather than focusing on a single target, systems biology investigates the complex network of interactions within a biological system, providing a comprehensive view of a drug's mechanism of action. researchgate.net

If preclinical studies were to show that this compound has, for example, anticancer activity, omics technologies could be employed to elucidate its molecular mechanism. benthamscience.com This involves treating cancer cells with the compound and analyzing the global changes at various biological levels.

Genomics/Transcriptomics: Using techniques like microarray or RNA-sequencing to identify which genes are up- or down-regulated in response to the compound. This could reveal pathways involved in apoptosis, cell cycle arrest, or other anti-proliferative effects.

Proteomics: Employing mass spectrometry-based methods to measure changes in the abundance of thousands of proteins, identifying the specific molecular machinery affected by the compound.

Metabolomics: Analyzing the global profile of small-molecule metabolites to understand how the compound alters cellular metabolism, a key aspect of many diseases, including cancer.

This integrative approach provides a detailed "molecular signature" of the compound's effect, helping to identify its primary targets and off-target effects, and potentially revealing novel biomarkers for its activity. nih.govresearchgate.net

Table 2: Application of Omics Technologies in Mechanistic Studies

| Omics Technology | Key Data Generated | Potential Insights for this compound |

|---|---|---|

| Transcriptomics | mRNA expression levels | Identification of affected signaling pathways (e.g., p53, MAPK). |

| Proteomics | Protein abundance & post-translational modifications | Pinpointing direct protein targets or downstream effectors. |

| Metabolomics | Changes in metabolite concentrations | Understanding impact on cellular energy and biosynthetic pathways. |

| Toxicogenomics | Gene expression changes related to toxicity | Early prediction of potential adverse effects by analyzing toxicity pathways. |

Exploration of Novel Bioisosteres and Hybrid Molecules Incorporating the Oxazole Ring

Bioisosteric replacement is a powerful strategy in medicinal chemistry used to modify a lead compound to improve its biological activity, selectivity, or pharmacokinetic properties while maintaining the key binding interactions. cambridgemedchemconsulting.com The oxazole ring itself is often considered a bioisostere for ester and amide functionalities, offering improved metabolic stability. nih.govnih.gov

For this compound, several parts of the molecule could be subjected to bioisosteric replacement to explore new chemical space.

Oxazole Ring Isosteres: The 1,3-oxazole ring could be replaced with other five-membered heterocycles like 1,2,4-oxadiazole, 1,3,4-oxadiazole, isoxazole, or thiazole (B1198619) to fine-tune electronic properties and hydrogen bonding capacity. nih.govnih.govacs.org

Phenyl Ring Isosteres: The difluorophenyl ring could be substituted with other aromatic systems, such as pyridine (B92270) or thiophene, to alter polarity and solubility.

Linking Group Modification: The ether linkage of the benzyloxy group could be replaced with other functionalities like an amine, sulfide, or sulfone to probe for new interactions with a target.

Furthermore, a hybridization strategy could be employed, where the oxazole scaffold is combined with other known pharmacophores to create hybrid molecules with potentially dual or enhanced activity. nih.gov For example, if the compound is found to be a kinase inhibitor, it could be hybridized with a moiety known to bind to an allosteric site on the target kinase.

Table 3: Potential Bioisosteric Replacements for Key Moieties

| Original Moiety | Potential Bioisostere(s) | Rationale for Replacement |

|---|---|---|

| Phenyl Ring | Pyridine, Thiophene, Pyrazole | Modulate polarity, solubility, and metabolic stability. cambridgemedchemconsulting.com |

| Ether Linkage (-O-) | Sulfide (-S-), Methylene (-CH₂-), Amine (-NH-) | Alter bond angles, flexibility, and hydrogen bonding potential. |

| Oxazole Ring | 1,2,4-Oxadiazole, Thiazole, 1,2,3-Triazole | Change electronic distribution and vector projection of substituents. unimore.it |

Emerging Synthetic Strategies for Highly Functionalized Oxazoles, including Fluorinated and Benzyloxy-Substituted Derivatives

The synthesis of highly substituted oxazoles like this compound requires robust and versatile chemical methods. While classic methods exist, modern synthetic chemistry continues to provide more efficient and milder routes.

One of the most powerful and widely used methods for constructing the oxazole ring is the van Leusen oxazole synthesis . nih.gov This reaction typically involves the condensation of an aldehyde with tosylmethylisocyanide (TosMIC) in the presence of a base. semanticscholar.org For the title compound, this would involve using 4-(benzyloxy)-2,3-difluorobenzaldehyde as a key starting material. The van Leusen reaction is known for its reliability and tolerance of a wide range of functional groups. nih.gov

Other emerging strategies include:

Metal-Catalyzed Reactions: Palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira) are invaluable for functionalizing a pre-formed oxazole ring. nih.gov For instance, a 5-bromooxazole (B1343016) derivative could be coupled with a substituted boronic acid to install the desired aryl group. semanticscholar.org

One-Pot Procedures: The development of one-pot or tandem reactions that combine multiple synthetic steps without isolating intermediates offers increased efficiency and sustainability. Methods for preparing 2,4,5-trisubstituted oxazoles from simple starting materials like carboxylic acids and amino acids are continuously being refined. beilstein-journals.org

Flow Chemistry and Microwave-Assisted Synthesis: These technologies can accelerate reaction times, improve yields, and allow for safer handling of reactive intermediates. Microwave-assisted van Leusen synthesis has been shown to be highly efficient. nih.govsemanticscholar.org

The synthesis of fluorinated precursors is also a critical aspect. The introduction of fluorine atoms often requires specialized methods, but their inclusion is known to enhance metabolic stability and binding affinity. nih.govnih.govresearchgate.net

Table 4: Comparison of Synthetic Strategies for Functionalized Oxazoles

| Synthetic Method | Key Reactants | Advantages | Limitations |

|---|---|---|---|

| Van Leusen Synthesis | Aldehyde, TosMIC | High functional group tolerance, reliable. nih.gov | TosMIC can be unstable; requires stoichiometric base. |

| Robinson-Gabriel Synthesis | 2-Acylaminoketone | Classic method, readily available starting materials. | Often requires harsh dehydrating conditions (e.g., H₂SO₄). |

| Fischer Oxazole Synthesis | Cyanohydrin, Aldehyde | Forms the ring from simple acyclic precursors. | Can have limited scope and require strong acid catalysts. |

| Pd-Catalyzed Cross-Coupling | Halo-oxazole, Boronic acid/alkyne | Excellent for late-stage functionalization, high yields. nih.gov | Requires pre-functionalized oxazole; catalyst can be expensive. |

Translational Research Opportunities from Pre-clinical Findings (excluding clinical human trials)

Translational research aims to bridge the gap between basic scientific discoveries and their practical application. For a novel compound like this compound, a promising in vitro finding is merely the first step on a long path. Should the compound demonstrate potent and selective activity in cell-based assays (e.g., as an anticancer agent), the subsequent preclinical translational research would focus on validating its potential in more complex biological systems. benthamscience.comresearchgate.net

Key steps in this preclinical phase include:

Pharmacokinetic (PK) Profiling: Assessing how the animal body processes the compound. This involves studying its absorption, distribution, metabolism, and excretion (ADME) to ensure it can reach its target tissue in sufficient concentrations and for an adequate duration.

In Vivo Efficacy Studies: Testing the compound in relevant animal models of the disease (e.g., tumor xenograft models in mice for an anticancer agent). This is a critical step to determine if the in vitro activity translates to a therapeutic effect in a living organism.

Preliminary Toxicology and Safety Pharmacology: Establishing a preliminary safety profile by administering the compound to animals to identify any potential toxicities and to determine a safe dose range for further studies. This includes monitoring effects on vital functions like the cardiovascular and central nervous systems.

Biomarker Development: Using data from omics studies to identify molecular biomarkers that can be used to monitor the compound's activity and predict response in subsequent studies.

Successful completion of these preclinical stages is essential to build a robust data package that can support the eventual progression of a compound into clinical development. Many oxazole derivatives have shown promise in preclinical studies, targeting a range of proteins from tubulin to various kinases, underscoring the therapeutic potential of this chemical class. nih.govbenthamscience.com

Q & A

Basic Questions

Q. What synthetic methodologies are commonly employed for synthesizing 5-(4-(benzyloxy)-2,3-difluorophenyl)oxazole, and how do reaction parameters affect yield?

- Methodology :

- Copper(II)-catalyzed oxidative cyclization : Enamides derived from substituted benzaldehydes undergo cyclization using Cu(OAc)₂ in DMSO at 80°C, achieving yields of 65–78% (e.g., synthesis of 2,5-disubstituted oxazoles in ).

- Condensation with benzaldehyde derivatives : Reacting amino-triazole intermediates with substituted benzaldehydes in ethanol with glacial acetic acid under reflux (4–18 hours), yielding 50–65% ().

- Key Parameters :

- Catalyst loading : Higher Cu(II) concentrations improve cyclization efficiency but may increase side products.

- Solvent polarity : DMSO enhances cyclization rates compared to ethanol.

- Reaction time : Prolonged reflux (>12 hours) improves yields in condensation reactions but risks decomposition.

- Data Table :

| Method | Catalyst/Solvent | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| Cu(II)-catalyzed cyclization | Cu(OAc)₂, DMSO | 80 | 65–78 | |

| Benzaldehyde condensation | Ethanol, AcOH | 78–80 | 50–65 |

Q. Which spectroscopic techniques are critical for structural confirmation, and what diagnostic signals should researchers prioritize?

- Techniques :

- ¹H/¹³C NMR : Aromatic protons (δ 7.5–8.0 ppm) and benzyloxy methylene (δ 5.1–5.3 ppm) confirm substitution patterns. Oxazole carbons appear at δ 150–160 ppm ().

- IR Spectroscopy : C=N stretches (1640–1660 cm⁻¹) and C-F vibrations (1100–1200 cm⁻¹) validate oxazole and fluorophenyl groups ().

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 358.1 for C₂₁H₁₄F₂NO₂).

- Data Table :

| Technique | Key Signals | Structural Assignment | Reference |

|---|---|---|---|

| ¹H NMR | δ 5.2 (s, 2H, OCH₂Ph) | Benzyloxy group | |

| ¹³C NMR | δ 162.5 (C=O), 150.1 (oxazole C) | Oxazole ring formation | |

| IR | 1650 cm⁻¹ (C=N) | Oxazole backbone |

Advanced Questions

Q. How can researchers optimize regioselective fluorination during synthesis to avoid positional isomers?

- Challenges : Competing fluorination at ortho/meta positions due to electron-withdrawing benzyloxy groups.

- Solutions :

- Directed ortho-metalation : Use tert-butyllithium to deprotonate specific positions before fluorination ().

- Balanced electrophilic fluorination : Select fluorinating agents (e.g., Selectfluor®) with controlled stoichiometry ().

- Example : highlights fluorophenyl oxazole derivatives synthesized via directed metalation, achieving >90% regioselectivity.

Q. How should contradictory spectral data (e.g., unexpected NMR splitting) be resolved for this compound?

- Root Causes : Rotational isomerism (e.g., restricted rotation of benzyloxy groups) or trace solvents.

- Resolution Strategies :

- Variable-temperature NMR : Identify coalescence temperatures to confirm dynamic equilibria ().

- X-ray crystallography : Resolve ambiguities via single-crystal analysis (e.g., used this for fluorophenyl oxazole derivatives).

- 2D NMR (COSY, NOESY) : Assign coupling patterns and spatial proximities ().

Q. What computational approaches predict the compound’s electronic properties and reactivity in biological systems?

- Methods :

- Density Functional Theory (DFT) : Calculate HOMO/LUMO energies to assess nucleophilic/electrophilic sites (e.g., used DFT for fluorophenyl derivatives).

- Molecular docking : Simulate interactions with biological targets (e.g., enzyme active sites) using software like AutoDock Vina.

- Key Findings : The electron-withdrawing difluorophenyl group lowers HOMO energy (-6.2 eV), enhancing stability against oxidation ().

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

- Assays :

- Enzyme inhibition : Screen against kinases or phosphatases using fluorescence-based assays ().

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values.

- Receptor binding : Radioligand displacement assays for GPCRs or neurotransmitter receptors ().

- Note : emphasizes hydrazide derivatives tested for antimicrobial activity, suggesting analogous protocols for oxazoles.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.